5-(Bromomethyl)-2-chloropyridine hydrobromide
CAS No.: 32918-40-4
Cat. No.: VC2569087
Molecular Formula: C6H6Br2ClN
Molecular Weight: 287.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32918-40-4 |
|---|---|
| Molecular Formula | C6H6Br2ClN |
| Molecular Weight | 287.38 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-chloropyridine;hydrobromide |
| Standard InChI | InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H |
| Standard InChI Key | VVGKPTJYXMALMN-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1CBr)Cl.Br |
| Canonical SMILES | C1=CC(=NC=C1CBr)Cl.Br |
Introduction
Physical and Chemical Properties
Structural Identification
5-(Bromomethyl)-2-chloropyridine hydrobromide possesses distinctive structural features that can be characterized through various analytical methods. The compound has been well-documented with specific identifiers that allow for unambiguous recognition in chemical databases and literature.
Table 1: Structural Identification Parameters
| Parameter | Information |
|---|---|
| CAS Number | 32918-40-4 |
| IUPAC Name | 5-(bromomethyl)-2-chloropyridine;hydrobromide |
| Standard InChI | InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H |
| Standard InChIKey | VVGKPTJYXMALMN-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=NC=C1CBr)Cl.Br |
| PubChem Compound ID | 71463775 |
These identification parameters provide a standardized way to reference the compound across different chemical databases and research publications.
Physicochemical Properties
The physicochemical properties of 5-(Bromomethyl)-2-chloropyridine hydrobromide determine its behavior in various chemical reactions and physical processes. These properties are crucial for understanding its applications and handling requirements.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 287.38 g/mol |
| Physical State | Solid (at standard conditions) |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone) |
| Stability | Sensitive to moisture and light |
| Reactivity | Highly reactive bromomethyl group susceptible to nucleophilic attack |
| Melting Point | Data not available in provided sources |
| Boiling Point | Data not available in provided sources |
The compound's reactivity is primarily attributed to the bromomethyl group, which can undergo various substitution reactions with nucleophiles. Additionally, the chlorine substituent at the 2-position offers potential sites for metal-catalyzed coupling reactions, further enhancing the compound's synthetic utility.
Synthesis and Preparation Methods
Challenges in Synthesis
Several challenges exist in the synthesis of 5-(Bromomethyl)-2-chloropyridine hydrobromide, including:
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Regioselectivity concerns during halogenation steps
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Control of reaction conditions to prevent overhalogenation
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Purification procedures to remove reaction byproducts
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Stability issues during storage and handling
These challenges necessitate careful optimization of reaction parameters and purification protocols to achieve high-quality product with acceptable yields.
Applications and Uses
Role in Organic Synthesis
5-(Bromomethyl)-2-chloropyridine hydrobromide serves as a versatile building block in organic synthesis due to its multiple reactive sites. The compound's primary applications include:
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Serving as an intermediate in the synthesis of pharmaceutical compounds
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Acting as a precursor for agrochemical development
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Contributing to the preparation of specialty dyes and pigments
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Functioning as a reagent in various coupling reactions
The compound's value in synthetic chemistry stems from its ability to introduce the functionalized pyridine scaffold into more complex molecules through selective transformations.
Industry-Specific Applications
In the pharmaceutical industry, derivatives of 5-(Bromomethyl)-2-chloropyridine hydrobromide have been incorporated into various bioactive compounds. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and drug candidates. Similarly, in agrochemical research, functionalized pyridines contribute to the development of effective pesticides and plant growth regulators.
Related Compounds and Structural Analogs
Structural Variations
Several compounds share structural similarities with 5-(Bromomethyl)-2-chloropyridine hydrobromide, differing in the position of substituents or the nature of the halogen atoms. These structural analogs often exhibit similar reactivity patterns but may possess distinct physical and chemical properties.
Table 3: Structural Analogs and Their Distinctive Features
| Compound | CAS Number | Key Structural Differences | Notable Characteristics |
|---|---|---|---|
| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 1646152-49-9 | Different positioning of bromomethyl and chloro groups | Same molecular formula and similar molecular weight (287.38 g/mol) |
| 5-Bromo-2-chloropyridine | Not provided | Lacks bromomethyl group | Simpler structure with fewer functional groups |
| 5-Bromo-2-methylpyridine | Not provided | Contains methyl instead of chloro group and lacks bromomethyl group | Different reactivity profile, less reactive |
These related compounds offer alternative starting materials for similar synthetic applications, providing options based on specific reactivity requirements or availability considerations .
Comparative Reactivity
The reactivity of 5-(Bromomethyl)-2-chloropyridine hydrobromide compared to its structural analogs is influenced by the specific arrangement of functional groups on the pyridine ring. The presence of the bromomethyl group generally enhances reactivity toward nucleophiles, while the chlorine substituent affects the electronic distribution within the aromatic system.
In nucleophilic substitution reactions, the bromomethyl group typically undergoes preferential reaction compared to the ring-bound chlorine, allowing for selective functionalization. This selectivity can be leveraged in designing synthetic routes to specific target molecules.
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Use of gloves, lab coat, and safety glasses is recommended |
| Ventilation | Work in well-ventilated areas or fume hoods |
| Storage | Keep in tightly closed containers in cool, dry places away from light |
| Incompatibilities | Avoid strong oxidizing agents and bases |
| First Aid Measures | In case of skin contact, wash with copious amounts of water for at least 15 minutes |
As with many reactive organic compounds, exposure should be minimized, and proper handling protocols should be followed to prevent adverse effects .
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